molecular formula C10H6N2O5 B596881 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid CAS No. 1232028-11-3

5-(2-Nitrophenyl)isoxazole-3-carboxylic acid

Cat. No.: B596881
CAS No.: 1232028-11-3
M. Wt: 234.167
InChI Key: MMLOMUSIMLNSCH-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)isoxazole-3-carboxylic acid is a heterocyclic compound that contains an isoxazole ring substituted with a nitrophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of metal-free synthetic routes has been explored to reduce costs and environmental impact . These methods often employ eco-friendly catalysts and solvents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrophenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-Nitrophenyl)isoxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)isoxazole-3-carboxylic acid involves its interaction with molecular targets in biological systems. The nitrophenyl group can participate in various biochemical pathways, while the isoxazole ring provides stability and specificity to the compound . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Nitrophenyl)isoxazole-3-carboxylic acid is unique due to the combination of the nitrophenyl group and the isoxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-nitrophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-10(14)7-5-9(17-11-7)6-3-1-2-4-8(6)12(15)16/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLOMUSIMLNSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232028-11-3
Record name 5-(2-nitrophenyl)-1,2-oxazole-3-carboxylic acid
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